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Compound of Interest

Compound Name: N-(3-methoxypropyl)urea

Cat. No.: B072451 Get Quote

Disclaimer: This technical guide provides a detailed analysis of the expected spectroscopic

data for N-(3-methoxypropyl)urea. As a comprehensive, experimentally verified dataset for

this specific compound is not readily available in public repositories, the spectral data and

interpretations presented herein are predicted based on established principles of NMR, IR, and

Mass Spectrometry. This document is intended to serve as an illustrative guide for researchers,

demonstrating the analytical workflow and the expected spectral characteristics for structural

elucidation and quality control.

Introduction: The Analytical Imperative for N-(3-
methoxypropyl)urea
N-(3-methoxypropyl)urea is a small, functionalized organic molecule incorporating a urea

moiety, a flexible alkyl chain, and a methoxy ether group. Such structures are of interest in

medicinal chemistry and materials science due to their hydrogen bonding capabilities and

potential as building blocks. Unambiguous structural confirmation and purity assessment are

paramount in any research or development context. This guide provides a foundational

understanding of its characteristic spectroscopic signatures, which are critical for confirming its

identity and purity. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, detailing not just the data itself, but the rationale

behind the expected signals and the experimental protocols for their acquisition.

Molecular Structure and Key Features
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To interpret spectral data, one must first understand the molecule's structure and the distinct

chemical environments within it.

Caption: Molecular structure of N-(3-methoxypropyl)urea (C₅H₁₂N₂O₂).

The molecule possesses several key features that will give rise to distinct spectroscopic

signals:

Urea Group (N²H₂-C¹(=O)-N¹H): Contains a carbonyl carbon (C¹) and two distinct nitrogen

environments with associated protons. The C=O bond will have a strong IR absorption, and

the N-H protons will be visible in ¹H NMR.

Propyl Chain (-N¹H-C²H₂-C³H₂-C⁴H₂-O-): Three methylene (CH₂) groups, each in a unique

chemical environment due to their proximity to the nitrogen and oxygen atoms.

Methoxy Group (-O-C⁵H₃): A terminal methyl group attached to an oxygen atom, which

typically yields a sharp, characteristic singlet in ¹H NMR.

¹H Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of

hydrogen atoms in a molecule. The predicted spectrum of N-(3-methoxypropyl)urea would

clearly resolve each unique proton environment.

Experimental Protocol: ¹H NMR Acquisition
A robust protocol ensures data reproducibility and accuracy.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data & Interpretation
The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) will affect the chemical shifts of the

exchangeable N-H protons. The data below is a general prediction.
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Label
Predicted δ
(ppm)

Multiplicity Integration Assignment Rationale

H⁵ ~3.30 Singlet (s) 3H -OCH₃

Protons on a

carbon

adjacent to

an oxygen

atom are

deshielded.

No adjacent

protons result

in a singlet.

H⁴ ~3.40 Triplet (t) 2H -CH₂-O-

Deshielded

by the

adjacent

oxygen.

Coupled to

the two

protons on

C³, resulting

in a triplet.

H² ~3.15

Quartet (q) or

Triplet of

Triplets (tt)

2H -NH-CH₂-

Deshielded

by the

adjacent

nitrogen.

Coupled to

both the N¹H

proton and

the C³H₂

protons.

H³ ~1.70 Quintet (quin) 2H -CH₂-CH₂-

CH₂-

Shielded alkyl

proton

environment.

Coupled to

the four

adjacent
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protons on C²

and C⁴,

resulting in a

quintet.

N¹H ~5.8 - 6.2
Triplet (t) or

Broad (br)
1H -C(=O)NH-

Amide/urea

protons are

significantly

deshielded.

Coupled to

the two

protons on

C². May

appear broad

due to

exchange.

N²H₂ ~5.4 - 5.6
Singlet (s) or

Broad (br)
2H -NH₂

Deshielded

urea protons.

No adjacent

non-

equivalent

protons result

in a singlet.

Often

appears as a

broad singlet.

¹³C Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Acquisition
The protocol is similar to ¹H NMR but requires more scans due to the low natural abundance of

¹³C.
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Sample Preparation: Dissolve ~20-50 mg of the compound in ~0.6 mL of a deuterated

solvent (e.g., DMSO-d₆).

Instrument Setup: Use a broadband probe on an NMR spectrometer (e.g., 100 MHz for a

400 MHz instrument). Set parameters for a proton-decoupled experiment (e.g., zgpg30). A

longer relaxation delay (5-10s) and a higher number of scans (1024 or more) are typically

required.

Data Acquisition: Acquire the FID.

Data Processing: Apply Fourier Transform, phase, and baseline correction. Reference the

spectrum to the solvent signal.[1]

Predicted ¹³C NMR Data & Interpretation
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Label Predicted δ (ppm) Assignment Rationale

C¹ ~158 - 160 C=O

Carbonyl carbons in

ureas are highly

deshielded and

appear significantly

downfield.[2][3]

C⁴ ~69 - 71 -CH₂-O-

The carbon atom

directly attached to

the highly

electronegative

oxygen is deshielded.

C⁵ ~58 - 60 -OCH₃

The methoxy carbon

is also deshielded due

to its attachment to

oxygen.

C² ~38 - 40 -NH-CH₂-

The carbon atom

adjacent to the

nitrogen is moderately

deshielded.

C³ ~28 - 30 -CH₂-CH₂-CH₂-

This alkyl carbon is

the most shielded,

appearing furthest

upfield.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of its bonds.

Experimental Protocol: FTIR-ATR Acquisition
Attenuated Total Reflectance (ATR) is a common, simple technique for acquiring IR spectra of

solid or liquid samples.
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Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable

solvent (e.g., isopropanol) and acquire a background spectrum.

Sample Application: Place a small amount of the N-(3-methoxypropyl)urea sample directly

onto the ATR crystal.

Spectrum Acquisition: Apply pressure to ensure good contact and collect the sample

spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The background is automatically subtracted from the sample spectrum to

yield the final absorbance or transmittance spectrum.

Predicted IR Data & Interpretation
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

3450 - 3300 N-H Stretch
Primary & Secondary

Amine (-NH₂, -NH)

A pair of peaks is

expected for the

asymmetric and

symmetric stretching

of the primary amine,

and a separate peak

for the secondary

amine. These are

characteristic of the

urea moiety.[4][5]

2950 - 2850 C-H Stretch Alkyl (CH₃, CH₂)

Stretching vibrations

for the sp³ hybridized

C-H bonds in the

propyl and methyl

groups.

~1660 C=O Stretch (Amide I) Urea Carbonyl

This is a very strong

and characteristic

absorption for the

carbonyl group in a

urea molecule.[6][7]

~1620 N-H Bend Primary Amine (-NH₂)

The scissoring

vibration of the -NH₂

group is also a

prominent feature.[8]

~1460 C-N Stretch Amide/Amine

Stretching vibration of

the carbon-nitrogen

bonds within the urea

structure.

~1100 C-O Stretch Ether (-CH₂-O-CH₃) A strong,

characteristic peak for

the C-O single bond
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stretch of the ether

linkage.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: ESI-MS Acquisition
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like urea

derivatives.

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote

protonation.

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Instrument Parameters: Set the mass spectrometer to positive ion mode. Optimize key

parameters like capillary voltage (~3-4 kV), source temperature, and cone voltage to achieve

a stable signal and minimize in-source fragmentation.

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

Predicted Mass Spectrum & Fragmentation Analysis
Molecular Formula: C₅H₁₂N₂O₂

Exact Mass: 132.0899 g/mol

Predicted [M+H]⁺ Ion: m/z 133.0977

Upon collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment, the protonated

molecule would be expected to fragment along predictable pathways. The C-N bonds of the

urea are common cleavage points.[9][10]
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Fragmentation Pathway

Plausible Structures

[M+H]⁺
m/z 133.0977 Fragment A

m/z 74.0604
[C₂H₈NO]⁺

- C₃H₅NO

Fragment B
m/z 89.0711
[C₄H₉O₂]⁺

- CH₄N₂

H₂N-CH₂-CH₂-CH₂-OH₂⁺

⁺CH₂-CH₂-CH₂-O-CH₃

Click to download full resolution via product page

Caption: Predicted ESI-MS/MS fragmentation of protonated N-(3-methoxypropyl)urea.

Fragmentation to m/z 89: Cleavage of the N¹-C¹ bond could lead to the loss of urea

(CH₄N₂O) or a related fragment, but a more likely cleavage is at the C¹-N¹ bond, losing

isocyanic acid and the terminal amine, or more simply, cleavage of the C²-N¹ bond to yield

the methoxypropyl cation.

Fragmentation to m/z 74: Cleavage of the C³-C⁴ bond could produce the [H₂N-C(=O)NH-

CH₂CH₂]⁺ fragment. A more plausible fragmentation involves cleavage of the C-N bond

adjacent to the urea, which is a characteristic fragmentation pathway for ureas.[10] The loss

of the methoxypropyl group via cleavage at the N¹-C² bond would lead to a fragment

corresponding to protonated urea itself, which is less informative. A more likely fragmentation

is the loss of isocyanic acid (HNCO) followed by other rearrangements.
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A primary cleavage of the alkyl chain is also possible. The most diagnostic fragments would

arise from the cleavage of the bonds flanking the central urea nitrogen (N¹), providing clear

evidence of the substituent.

Conclusion
The combination of NMR, IR, and MS provides a comprehensive and definitive characterization

of N-(3-methoxypropyl)urea. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen

framework and the specific electronic environments of each atom. The IR spectrum provides

rapid confirmation of key functional groups, notably the urea C=O and N-H bonds, and the

ether C-O bond. Finally, mass spectrometry confirms the molecular weight and provides

structural information through predictable fragmentation patterns. Together, these techniques

form a self-validating system for the unambiguous identification and quality assessment of this

compound, crucial for any scientific application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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